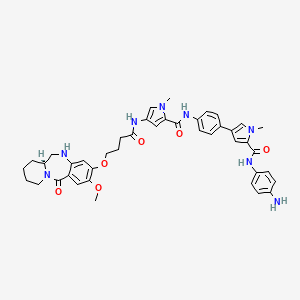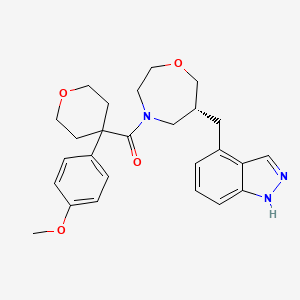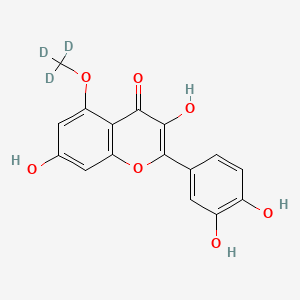
Axl-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Axl-IN-5 is a small molecule inhibitor targeting the AXL receptor tyrosine kinase, which is part of the TAM family of receptors (Tyro3, AXL, and Mer). This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment, where AXL plays a crucial role in tumor growth, metastasis, and drug resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Axl-IN-5 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The process often starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include various halogenating agents, coupling reagents, and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes scaling up the reactions, optimizing reaction conditions such as temperature and pressure, and employing continuous flow techniques to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Axl-IN-5 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .
Wissenschaftliche Forschungsanwendungen
Axl-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the AXL signaling pathway and its role in various biological processes.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those resistant to conventional therapies
Industry: Utilized in the development of diagnostic assays and as a lead compound for drug development
Wirkmechanismus
Axl-IN-5 exerts its effects by inhibiting the AXL receptor tyrosine kinase. The mechanism involves binding to the ATP-binding site of the receptor, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts processes such as cell proliferation, migration, and survival, which are critical for tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
Axl-IN-5 is compared with other AXL inhibitors such as bemcentinib and sitravatinib. While all these compounds target the AXL receptor, this compound is noted for its high selectivity and potency. Unlike some other inhibitors, this compound shows minimal off-target effects on related kinases such as Mer and Tyro3, making it a more specific and potentially safer therapeutic option .
List of Similar Compounds
- Bemcentinib
- Sitravatinib
- Dubermatinib
- Compound m16
Eigenschaften
Molekularformel |
C31H35N5O2S |
|---|---|
Molekulargewicht |
541.7 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[2-[[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]quinazolin-8-yl]benzenesulfonamide |
InChI |
InChI=1S/C31H35N5O2S/c1-35(2)39(37,38)29-11-4-3-9-27(29)28-10-7-8-24-21-32-31(34-30(24)28)33-25-15-12-22-13-16-26(17-14-23(22)20-25)36-18-5-6-19-36/h3-4,7-12,15,20-21,26H,5-6,13-14,16-19H2,1-2H3,(H,32,33,34)/t26-/m0/s1 |
InChI-Schlüssel |
XHASWIXJEPTTSJ-SANMLTNESA-N |
Isomerische SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC=CC3=CN=C(N=C32)NC4=CC5=C(CC[C@@H](CC5)N6CCCC6)C=C4 |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC=CC3=CN=C(N=C32)NC4=CC5=C(CCC(CC5)N6CCCC6)C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


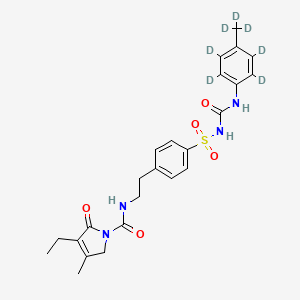


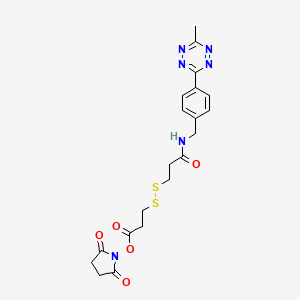

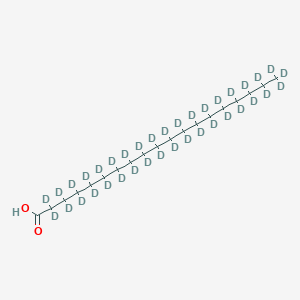

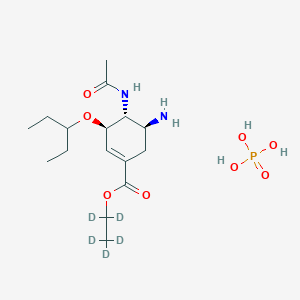
![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)


